3-苯基-1-对甲苯基-1H-吡唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

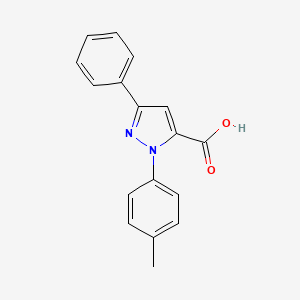

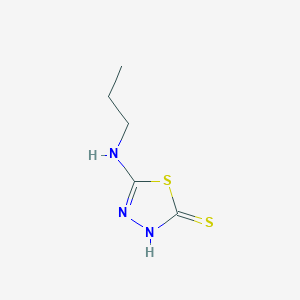

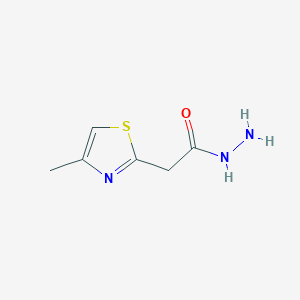

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid is a chemical compound with a molecular weight of 232.2353 . It is a type of pyrazole, which is a class of molecules that are especially useful in drug synthesis .

Synthesis Analysis

The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles . A series of novel 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives were synthesized and characterized by IR, 1H NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and mass spectroscopy .Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学研究应用

Medicine: Anticancer Potential

This compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Pyrazole derivatives, including this compound, have been studied for their potential to inhibit cancer cell growth . They may work by interfering with specific pathways that are crucial for cancer cell proliferation and survival.

Agriculture: Antifungal and Antibacterial Agent

In agriculture, 3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid could be used as a precursor for developing antifungal and antibacterial agents. This is due to the biological activities of pyrazole derivatives which have shown moderate effectiveness against certain fungi and bacteria .

Material Science: Heterocyclic Building Blocks

The compound serves as a heterocyclic building block in material science. It can be used to synthesize various polymers and materials with potential applications in electronics, coatings, and other advanced materials .

Environmental Science: Analytical Applications

While direct applications in environmental science are not extensively documented, the compound’s properties could be utilized in analytical chemistry for environmental samples, aiding in the detection of pollutants or the study of environmental processes .

Biochemistry: Enzyme Inhibition

In biochemistry, this compound could be explored for its enzyme inhibition properties. Pyrazole derivatives have been known to affect various enzymes, which could be beneficial in studying biochemical pathways or developing new treatments for diseases where enzyme regulation is crucial .

Pharmacology: Analgesic and Anti-inflammatory Activities

The compound has potential pharmacological applications due to its structural similarity to other pyrazole derivatives that have demonstrated analgesic and anti-inflammatory activities. This could lead to the development of new drugs that manage pain and inflammation with fewer side effects .

未来方向

作用机制

Target of Action

Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . They have been found in various therapeutic divisions like antipsychotic, anti-inflammatory, and anti-obesity drugs .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antiviral, and antitumor activities .

Result of Action

Pyrazole derivatives are known to have a broad range of pharmacological properties, including antiviral, anti-inflammatory, and antitumor activities .

属性

IUPAC Name |

2-(4-methylphenyl)-5-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)19-16(17(20)21)11-15(18-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYRFIKVWFWVPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1-P-tolyl-1H-pyrazole-5-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

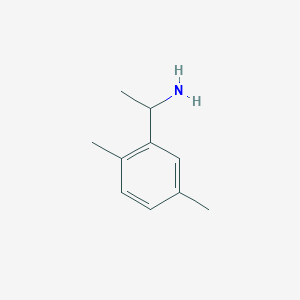

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)

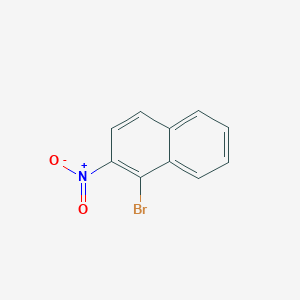

![1-Benzo[b]thiophen-2-yl-ethanol](/img/structure/B1276246.png)

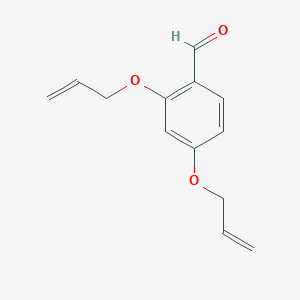

![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)